1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea
Description
1-(1-Ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea is a urea derivative featuring a 1-ethylindole moiety linked via a urea bridge to a 4-methylthiazole group. The indole and thiazole heterocycles are pharmacologically significant, often associated with bioactivity in medicinal chemistry, such as anticancer, antimicrobial, or enzyme-inhibitory effects .
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-3-19-8-12(11-6-4-5-7-13(11)19)17-14(20)18-15-16-10(2)9-21-15/h4-9H,3H2,1-2H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYIAUIDIQIUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, with the CAS number 941908-55-0, is a synthetic compound that combines indole and thiazole moieties. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C15H16N4OS, with a molecular weight of approximately 300.4 g/mol. The compound's structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4OS |
| Molecular Weight | 300.4 g/mol |
| CAS Number | 941908-55-0 |
| IUPAC Name | 1-(1-ethylindol-3-yl)-3-(4-methylthiazol-2-yl)urea |
Antimicrobial Activity
Research indicates that derivatives of indole and thiazole possess significant antimicrobial properties. For example, compounds containing indole fragments have shown effectiveness against both sensitive and multidrug-resistant bacterial strains. In vitro studies reported minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL for various derivatives .
A comparative study highlighted that the incorporation of thiazole rings enhances the antimicrobial efficacy due to their ability to disrupt microbial cell membranes, facilitating the entry of active compounds .
Anticancer Activity
Thiazole-containing compounds have also been studied for their anticancer properties. The presence of specific substituents on the thiazole and indole rings can significantly influence cytotoxicity against cancer cell lines. For instance, thiazoles have been reported to exhibit IC50 values as low as 1.61 µg/mL against certain cancer cell lines .
In a study focusing on structure-activity relationships (SAR), it was found that modifications to the thiazole ring could enhance cytotoxic effects while reducing toxicity to normal cells . The unique combination of indole and thiazole in this compound may provide synergistic effects that warrant further investigation.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of indole-thiazole derivatives for their antimicrobial properties. Among them, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.
Case Study 2: Anticancer Potential
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity with an IC50 value lower than that of established chemotherapeutic agents like doxorubicin. Molecular docking studies suggested that the compound interacts favorably with target proteins involved in apoptosis pathways, reinforcing its potential as a therapeutic agent.
Comparison with Similar Compounds
Urea Derivatives with Thiazole Substituents
Compound 33 : 1-(1-Adamantyl)-3-(4-methylthiazol-2-yl)urea ()
- Structure : Shares the 4-methylthiazol-2-yl group but replaces the indole with a bulky adamantyl group.
- Properties : Melting point (223–224°C) and synthetic yield (53.2%) suggest moderate thermal stability and synthetic efficiency.
- Bioactivity : Demonstrated anti-tuberculosis activity, likely due to the thiazole’s role in target binding .
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea ():
- Structure : Features a thiadiazole-pyridyl group instead of thiazole.
- Properties : Crystallographic data indicate planar geometry, which could influence packing efficiency and solubility.
- Comparison : Thiadiazole’s electron-deficient nature may alter electronic interactions compared to thiazole, impacting receptor affinity .
Urea Derivatives with Indole Substituents
BG14524 : 1-(1-Ethyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea ():
- Structure : Shares the 1-ethylindole moiety but substitutes thiazole with a propyloxypropyl group.
- Properties : Molecular weight (303.4 g/mol) and solubility may differ due to the hydrophilic ether linkage.
- Comparison : The thiazole group in the target compound could enhance π-π stacking or hydrogen bonding compared to the ether chain in BG14524 .
- Structure : Example: (E)-1-(1-ethyl-1H-indol-3-yl)-3-(4-bromophenyl)prop-2-en-1-one ().
- Properties: Exhibits fluorescence and elastic crystalline behavior due to the conjugated enone system.
- Comparison : The urea bridge in the target compound may introduce hydrogen-bonding capacity absent in chalcones, altering thermal stability and biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
